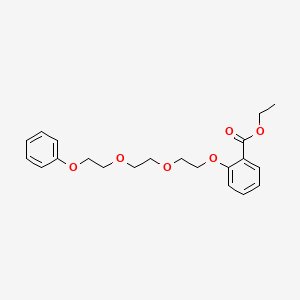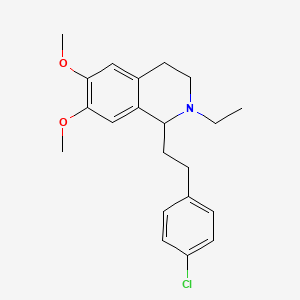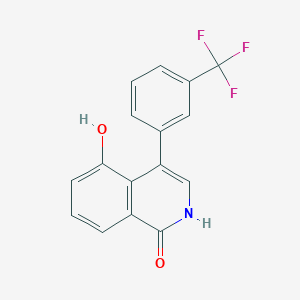
5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinolinone family This compound is characterized by the presence of a hydroxy group at the 5th position, a trifluoromethyl group at the 3rd position of the phenyl ring, and an isoquinolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinolinone structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the isoquinolinone core, potentially converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring and the isoquinolinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinolinones depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups play crucial roles in binding to enzymes or receptors, influencing biological pathways. The isoquinolinone core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(Trifluoromethyl)phenyl)isoquinolin-1(2H)-one: Lacks the hydroxy group.
5-Hydroxy-4-phenylisoquinolin-1(2H)-one: Lacks the trifluoromethyl group.
5-Hydroxy-4-(3-methylphenyl)isoquinolin-1(2H)-one: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one is unique due to the presence of both the hydroxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets.
Propiedades
Número CAS |
656234-32-1 |
|---|---|
Fórmula molecular |
C16H10F3NO2 |
Peso molecular |
305.25 g/mol |
Nombre IUPAC |
5-hydroxy-4-[3-(trifluoromethyl)phenyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)10-4-1-3-9(7-10)12-8-20-15(22)11-5-2-6-13(21)14(11)12/h1-8,21H,(H,20,22) |
Clave InChI |
HPMJNTDEZPOSSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12892993.png)

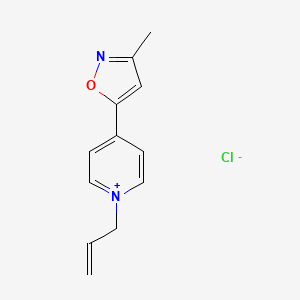
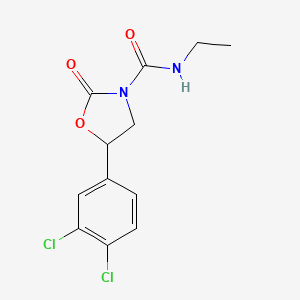

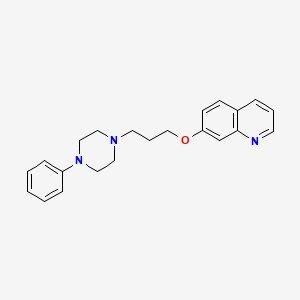
![1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate](/img/structure/B12893034.png)

